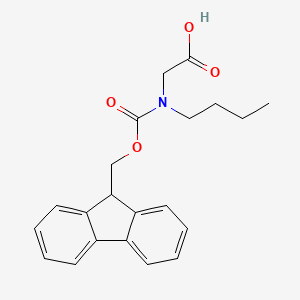
Fmoc-N-(ブチル)-グリシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-(butyl)-glycine: is a derivative of glycine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side chain is substituted with a butyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to the stability and ease of removal of the Fmoc protecting group.
科学的研究の応用
Chemistry: Fmoc-N-(butyl)-glycine is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block in the construction of complex peptide sequences and is essential in the study of peptide structure and function .
Biology: In biological research, Fmoc-N-(butyl)-glycine is used to create peptide libraries for screening potential drug candidates. It is also employed in the study of protein-protein interactions and enzyme-substrate relationships .
Medicine: The compound is used in the development of peptide-based therapeutics, including antimicrobial peptides, enzyme inhibitors, and hormone analogs. Its stability and ease of incorporation into peptides make it valuable in medicinal chemistry .
Industry: Fmoc-N-(butyl)-glycine is used in the production of synthetic peptides for various industrial applications, including cosmetics, food additives, and agricultural products .
作用機序
Target of Action
Fmoc-N-(butyl)-glycine is a derivative of the amino acid glycine, which has been modified with a fluorenylmethoxycarbonyl (Fmoc) group . The primary target of this compound is the peptide bond formation process in chemical peptide synthesis . The Fmoc group acts as a temporary protecting group for the Nα-group of an activated incoming amino acid during peptide synthesis .
Mode of Action
The Fmoc group plays a crucial role in the peptide bond formation process. It protects the Nα-amino group of an amino acid during the coupling reaction, preventing unwanted side reactions . After the coupling reaction, the Fmoc group is removed under basic conditions, allowing the next amino acid to be added . This cycle of protection, coupling, and deprotection allows for the stepwise assembly of a peptide chain .
Biochemical Pathways
The use of Fmoc-N-(butyl)-glycine in peptide synthesis affects the biochemical pathway of protein synthesis. In natural protein synthesis, ribosomes synthesize proteins by linking amino acids together in the order specified by messenger RNA. In contrast, chemical peptide synthesis using Fmoc-N-(butyl)-glycine allows for the manual assembly of peptides in a laboratory setting .
Pharmacokinetics
For instance, the Fmoc group increases the compound’s stability, potentially affecting its absorption and distribution .
Result of Action
The use of Fmoc-N-(butyl)-glycine in peptide synthesis results in the formation of peptides with a specific sequence of amino acids. This allows for the creation of peptides that can mimic natural proteins or have novel functions . The resulting peptides can be used in various research applications, such as studying protein function, developing new drugs, and understanding disease mechanisms .
Action Environment
The action of Fmoc-N-(butyl)-glycine is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the coupling and deprotection reactions . Additionally, the Fmoc group is stable under acidic conditions, allowing for the use of acid-labile protecting groups on other parts of the amino acid .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-(butyl)-glycine typically involves the protection of the amino group of glycine with the Fmoc group, followed by the introduction of the butyl group. The Fmoc protection is usually achieved using 9-fluorenylmethyl chloroformate in the presence of a base such as sodium bicarbonate. The butyl group can be introduced through alkylation reactions using butyl halides under basic conditions .
Industrial Production Methods: Industrial production of Fmoc-N-(butyl)-glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis techniques allows for efficient production and easy purification of the final product .
化学反応の分析
Types of Reactions: Fmoc-N-(butyl)-glycine undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at the butyl side chain.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of bases like N-methylmorpholine (NMM) are used for peptide bond formation.
Substitution Reactions: Alkyl halides and strong bases like sodium hydride (NaH) are used for side chain modifications.
Major Products:
Deprotected Glycine Derivatives: Resulting from Fmoc removal.
Peptides: Formed through coupling reactions with other amino acids.
Substituted Glycine Derivatives: Resulting from side chain modifications.
類似化合物との比較
Fmoc-Glycine: Lacks the butyl side chain, making it less hydrophobic.
Fmoc-N-(methyl)-glycine: Contains a methyl group instead of a butyl group, resulting in different steric and electronic properties.
Fmoc-N-(ethyl)-glycine: Contains an ethyl group, offering intermediate properties between methyl and butyl derivatives.
Uniqueness: Fmoc-N-(butyl)-glycine is unique due to its butyl side chain, which imparts increased hydrophobicity and steric bulk compared to other Fmoc-protected glycine derivatives. This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements.
特性
IUPAC Name |
2-[butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,2-3,12-14H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYCZGWKMLVNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide](/img/structure/B2403733.png)
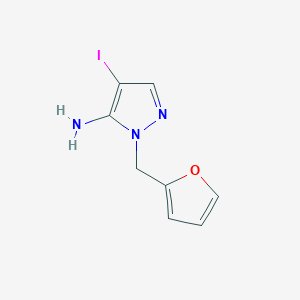
![(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/new.no-structure.jpg)
![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2403740.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2403741.png)
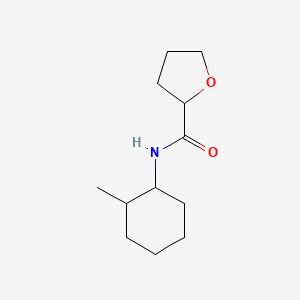
![1-methyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)phthalazine](/img/structure/B2403743.png)

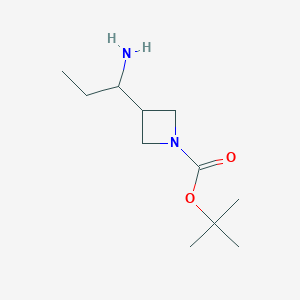
![3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2403748.png)
![2-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-chloropyrazine](/img/structure/B2403749.png)
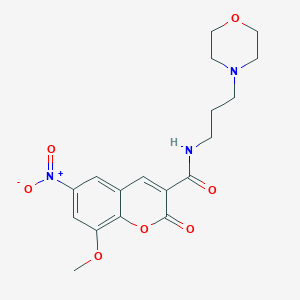
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2403751.png)
